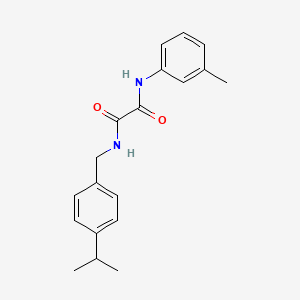![molecular formula C13H20ClNO B4988654 N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine, also known as bupropion, is a medication that is commonly used as an antidepressant and smoking cessation aid. It was first approved by the United States Food and Drug Administration (FDA) in 1985 and has since become a widely prescribed medication. Bupropion has a unique chemical structure and mechanism of action, which sets it apart from other antidepressants.
Mécanisme D'action
Bupropion works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This increases the levels of these neurotransmitters, which are involved in regulating mood and cognition. Bupropion also acts as an antagonist at nicotinic acetylcholine receptors, which may contribute to its efficacy as a smoking cessation aid.
Biochemical and Physiological Effects
Bupropion has a number of biochemical and physiological effects on the body. It has been shown to increase levels of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. Bupropion has also been found to decrease levels of the stress hormone cortisol, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Bupropion has a number of advantages and limitations for use in lab experiments. Its unique mechanism of action and chemical structure make it an interesting subject for research. However, the use of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine in lab experiments is limited by its potential for toxicity and side effects. Researchers must take care to use appropriate doses and monitor for adverse effects.
Orientations Futures
There are many potential future directions for research on N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine. One area of interest is the development of new formulations of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine that may be more effective or have fewer side effects. Another area of interest is the investigation of the role of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine in treating other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Finally, research on the long-term effects of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine use is needed to better understand its safety and efficacy over time.
Conclusion
Bupropion is a unique medication with a complex chemical structure and mechanism of action. It has been extensively studied as an antidepressant and smoking cessation aid, and has been found to be effective in treating a range of psychiatric disorders. While N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine has some limitations for use in lab experiments, it remains an important subject for scientific research.
Méthodes De Synthèse
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine involves several steps, including the reaction of 4-chlorobenzyl chloride with 2-(methylamino)ethylamine to form 2-(4-chlorobenzyl)-N-methyl-1-ethanamine. This intermediate is then reacted with butyric anhydride to form N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine. The synthesis of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Bupropion has been the subject of numerous scientific studies, which have investigated its efficacy and safety as an antidepressant and smoking cessation aid. Research has shown that N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine is effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. It has also been found to be effective in helping people quit smoking.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-3-4-9-15(2)10-11-16-13-7-5-12(14)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOJPGGBPBXFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[2-(4-Chlorophenoxy)ethyl]-n-methyl-1-butanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxyethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4988578.png)
![1-(3-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4988582.png)
![4-(2-methoxyphenoxy)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B4988587.png)
![3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4988600.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4988624.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)